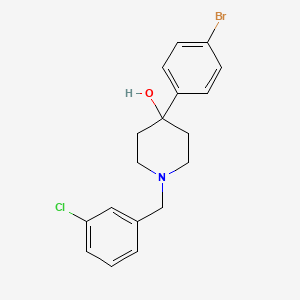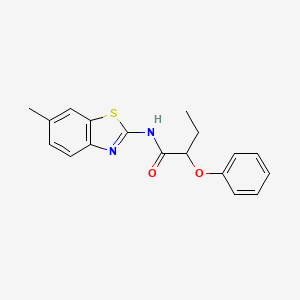![molecular formula C15H11ClN2O3 B5108238 (2E)-3-[(4-Chloro-3-nitrophenyl)amino]-1-phenylprop-2-EN-1-one](/img/structure/B5108238.png)
(2E)-3-[(4-Chloro-3-nitrophenyl)amino]-1-phenylprop-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[(4-Chloro-3-nitrophenyl)amino]-1-phenylprop-2-EN-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-Chloro-3-nitrophenyl)amino]-1-phenylprop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chloro-3-nitrobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as solid bases can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-[(4-Chloro-3-nitrophenyl)amino]-1-phenylprop-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chalcones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-3-[(4-Chloro-3-nitrophenyl)amino]-1-phenylprop-2-EN-1-one is used as a building block for the synthesis of more complex molecules. It is also studied for its photophysical properties and potential use in organic electronics.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the nitro and chloro groups can enhance the biological activity of the compound, making it a promising lead for new drug candidates.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2E)-3-[(4-Chloro-3-nitrophenyl)amino]-1-phenylprop-2-EN-1-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The chloro group can also participate in electrophilic aromatic substitution reactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group, used as an intermediate in the synthesis of pharmaceuticals and dyes.
2-Amino-4-nitrophenol: Known for its fungicidal properties and used in the production of various derivatives.
Uniqueness
(2E)-3-[(4-Chloro-3-nitrophenyl)amino]-1-phenylprop-2-EN-1-one is unique due to the presence of both nitro and chloro groups, which enhance its reactivity and biological activity
Propiedades
IUPAC Name |
(E)-3-(4-chloro-3-nitroanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-13-7-6-12(10-14(13)18(20)21)17-9-8-15(19)11-4-2-1-3-5-11/h1-10,17H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOATESQSFMYEF-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5108161.png)

![2-Methylpropyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5108179.png)
![4-(2,3-dichlorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5108186.png)
![1-cyclohexyl-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5108192.png)
![1-(3-chlorophenyl)-4-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5108219.png)
![1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108221.png)
![2-(2-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5108246.png)
![N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5108253.png)
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)
![2-[{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(methyl)amino]ethanol](/img/structure/B5108265.png)
![2,3-BIS(3-{2-[4-(PHENYLSULFANYL)PHENYL]-1-ETHYNYL}PHENYL)QUINOXALINE](/img/structure/B5108266.png)


